N-Succinimidyl 3-maleimidopropionate
Overview
Description
N-Succinimidyl 3-maleimidopropionate is a heterobifunctional crosslinker reagent widely used in biochemical and medical research. It contains a maleimide group and an N-hydroxysuccinimide ester, which allows it to react with both thiol and amine groups, making it a versatile tool for conjugating proteins, peptides, and other biomolecules .
Mechanism of Action
Target of Action
BMPS is a heterobifunctional crosslinker that primarily targets proteins and other molecules . It is designed to form covalent bonds with proteins, specifically targeting the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Mode of Action
The mode of action of BMPS hinges on its capacity to form covalent bonds with proteins and other molecules . This binding occurs through the formation of a stable covalent bond between the maleimide group of the BMPS molecule and the amino acid side chain of the target molecule . The maleimide group will also react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .
Biochemical Pathways
BMPS is used in various biochemical pathways, particularly in the synthesis of antibody-drug conjugates (ADCs) . It plays a crucial role in modifying proteins and other molecules, facilitating their covalent labeling . This enables a multitude of scientific applications, from creating probes to investigating protein-protein interactions .
Result of Action
The result of BMPS action is the formation of stable maleimide-activated carrier proteins that can spontaneously react with sulfhydryls . These relatively stable maleimide-activated intermediates may be lyophilized and stored for later conjugation to a hapten . This enables effective labeling of proteins and other molecules for a variety of scientific applications .
Action Environment
The action of BMPS can be influenced by various environmental factors. For instance, it is sensitive to moisture and heat . Therefore, it should be stored under an inert atmosphere at 2-8°C to maintain its stability . Furthermore, it is soluble in DMSO and DMF, but insoluble in water , which can affect its application in different environments.
Biochemical Analysis
Biochemical Properties
N-Succinimidyl 3-maleimidopropionate plays a significant role in biochemical reactions. It is used for techniques such as the cross-linking of haptens to enzymes prior to enzyme immunoassays or fluorogenic substrates to peptidic antigens for use in fluorescence immunoassays .
Cellular Effects
The cellular effects of this compound are primarily observed in its role as a crosslinker. For instance, it has been used in the synthesis of protein clusters, such as a bovine hemoglobin (Hb) wrapped covalently by human serum albumins (HSAs), which is a promising artificial O2 carrier as a red blood cell substitute .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form stable maleimide-activated carrier proteins that can spontaneously react with sulfhydryls . This makes it an effective crosslinker in various biochemical applications.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is known for its stability. It can be used to generate relatively stable maleimide-activated intermediates that may be lyophilized and stored for later conjugation to a hapten .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Succinimidyl 3-maleimidopropionate is synthesized through the reaction of maleimido-propionic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. Purification is often achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-Succinimidyl 3-maleimidopropionate undergoes several types of chemical reactions, including:
Substitution Reactions: The N-hydroxysuccinimide ester reacts with primary amines to form stable amide bonds.
Addition Reactions: The maleimide group reacts with thiol groups to form thioether bonds.
Common Reagents and Conditions
Reagents: Primary amines, thiol-containing compounds, dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide.
Conditions: Reactions typically occur in organic solvents such as dichloromethane or dimethylformamide at room temperature
Major Products
Amide Bonds: Formed from the reaction with primary amines.
Thioether Bonds: Formed from the reaction with thiol groups.
Scientific Research Applications
N-Succinimidyl 3-maleimidopropionate has a wide range of applications in scientific research:
Chemistry: Used as a crosslinker in the synthesis of complex molecules and polymers
Biology: Employed in the conjugation of proteins, peptides, and other biomolecules for various assays and studies
Medicine: Utilized in the development of drug delivery systems and diagnostic tools
Industry: Applied in the production of bioconjugates and other specialized materials
Comparison with Similar Compounds
Similar Compounds
- N-Succinimidyl 4-maleimidobutyrate
- N-Succinimidyl 6-maleimidohexanoate
- N-Succinimidyl 3-(2-pyridyldithio)propionate
Uniqueness
N-Succinimidyl 3-maleimidopropionate is unique due to its optimal chain length, which provides a balance between flexibility and stability in the resulting bioconjugates. This makes it particularly effective for applications requiring precise molecular spacing and strong covalent bonds .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-(2,5-dioxopyrrol-1-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O6/c14-7-1-2-8(15)12(7)6-5-11(18)19-13-9(16)3-4-10(13)17/h1-2H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHVDAUOODACDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCN2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404976 | |
Record name | 1-{3-[(2,5-Dioxopyrrolidin-1-yl)oxy]-3-oxopropyl}-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30404976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55750-62-4 | |
Record name | Succinimidyl 3-maleimidopropionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55750-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-{3-[(2,5-Dioxopyrrolidin-1-yl)oxy]-3-oxopropyl}-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30404976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dioxopyrrolidin-1-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: How do Bone Morphogenetic Proteins (BMPs) exert their effects on cells?
A1: BMPs bind to specific receptors on the cell surface, known as BMP type I and type II receptors. [] This binding triggers a signaling cascade that involves the phosphorylation of downstream molecules called SMADs (specifically, SMAD1/5/8). [, ] These phosphorylated SMADs then translocate to the nucleus where they regulate the expression of target genes involved in various cellular processes, including cell differentiation, proliferation, and apoptosis. [, ]
Q2: Can you give an example of how BMP signaling is regulated in a specific tissue?
A2: In bone marrow, BMP-2 and BMP-4 play a crucial role in maintaining bone homeostasis by regulating the differentiation of both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). [] The protein Noggin acts as an antagonist by binding to BMPs and preventing their interaction with receptors, thus modulating BMP signaling and subsequent bone remodeling. []
Q3: What are the implications of BMP heterodimer formation?
A3: BMPs can form homodimers (e.g., BMP-2/BMP-2) or heterodimers (e.g., BMP-2/BMP-7). Notably, heterodimers often exhibit significantly higher signaling activity compared to their homodimeric counterparts. [] For instance, BMP-2/7 heterodimers demonstrate a 20-fold higher specific activity in inducing alkaline phosphatase, a marker of osteoblast differentiation, compared to BMP homodimers. [] This enhanced activity is observed both in vitro and in vivo, highlighting the biological significance of heterodimer formation. []
Q4: Are there links between BMPs and specific disease states?
A4: Yes, dysregulation of BMP signaling has been implicated in various diseases. In ankylosing spondylitis, an inflammatory disease affecting the spine, serum levels of certain BMPs (BMP-2, BMP-4, BMP-6) are elevated and correlate with disease activity and radiological indices. [] Conversely, Dickkopf homologue-1 (Dkk-1), a BMP antagonist, is found at lower levels in these patients. [] These findings suggest that BMPs and their antagonists could serve as potential biomarkers or therapeutic targets for ankylosing spondylitis.
Q5: How do statin drugs, typically used for cholesterol management, interact with the BMP pathway in colorectal cancer?
A5: Studies show that statins can induce the expression of BMP-2 in certain colorectal cancer cell lines, leading to apoptosis (programmed cell death). [] This effect is dependent on the presence of SMAD4, a key component of the BMP signaling pathway. [] Interestingly, statin treatment may have adverse effects in colorectal cancers lacking SMAD4, highlighting the importance of understanding the molecular context for effective therapeutic targeting. []
Q6: How do BMPs contribute to embryonic development?
A6: BMPs play critical roles in dorsal-ventral patterning during embryonic development. [] In the developing chicken forebrain, ectopic expression of BMP-4 or BMP-5 disrupts normal patterning, leading to malformations such as holoprosencephaly (a single cerebral hemisphere) and cyclopia (a single midline eye). [] These findings underscore the importance of tightly regulated BMP signaling during critical developmental stages.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.